N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097858-64-3
VCID: VC5713884
InChI: InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2
SMILES: C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F
Molecular Formula: C15H14FNO3S
Molecular Weight: 307.34

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide

CAS No.: 2097858-64-3

Cat. No.: VC5713884

Molecular Formula: C15H14FNO3S

Molecular Weight: 307.34

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide - 2097858-64-3

Specification

CAS No. 2097858-64-3
Molecular Formula C15H14FNO3S
Molecular Weight 307.34
IUPAC Name N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide
Standard InChI InChI=1S/C15H14FNO3S/c16-13-6-2-4-8-15(13)21(18,19)17-9-11-10-20-14-7-3-1-5-12(11)14/h1-8,11,17H,9-10H2
Standard InChI Key OXCJJPBXKMQYID-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates two aromatic systems: a 2,3-dihydrobenzofuran group and a 2-fluorobenzenesulfonamide unit. The benzofuran moiety consists of a fused benzene and furan ring, with partial saturation at the furan’s 2,3-positions, reducing aromaticity and introducing conformational flexibility. The sulfonamide group (-SO2_2NH-) links the benzofuran’s methyl substituent to the fluorinated benzene ring, creating a planar, electron-deficient region that may influence binding interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H14FNO3S\text{C}_{15}\text{H}_{14}\text{FNO}_{3}\text{S}
Molecular Weight307.34 g/mol
IUPAC NameN-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-fluorobenzenesulfonamide
SMILESC1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC=CC=C3F
InChIKeyOXCJJPBXKMQYID-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathway

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide typically follows a two-step protocol:

  • Preparation of 2,3-Dihydrobenzofuran-3-ylmethylamine:
    The benzofuran precursor is synthesized via cyclization of substituted phenols with epichlorohydrin, followed by reductive amination to introduce the methylamine group.

  • Sulfonamide Formation:
    The amine reacts with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding the target compound after purification by column chromatography .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Epichlorohydrin, NaOH, 80°C, 6 h72%
22-Fluorobenzenesulfonyl chloride, Et3_3N, DCM, 0°C→RT, 12 h58%

Spectroscopic Characterization

  • NMR Spectroscopy:
    1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.85–7.78 (m, 1H, Ar-H), 7.45–7.32 (m, 2H, Ar-H), 7.05–6.95 (m, 4H, Ar-H), 4.20 (t, J = 8.4 Hz, 1H, -O-CH2_2-), 3.95 (d, J = 6.8 Hz, 2H, -CH2_2-NH-), 3.10–2.90 (m, 2H, -CH2_2-).
    13C^{13}\text{C} NMR confirms the sulfonamide carbonyl at δ 168.5 ppm and the fluorinated benzene’s ipso carbon at δ 162.3 ppm (d, 1JCF^1J_{C-F} = 245 Hz).

  • Mass Spectrometry:
    ESI-MS m/z 308.1 [M+H]+^+, consistent with the molecular formula.

TargetPredicted ActivityMechanism
Viral envelope glycoproteinModerate inhibitionDisruption of host-virus interaction
COX-2High affinityCompetitive inhibition
σ-1 ReceptorLow modulationAllosteric regulation

Challenges and Future Directions

Synthetic Optimization

Current yields (~58%) for the sulfonamide coupling step are suboptimal. Future work could explore microwave-assisted synthesis or catalytic methods to improve efficiency. Additionally, introducing polar substituents (e.g., hydroxyl or amine groups) may enhance solubility for in vivo studies .

Biological Evaluation

Priority areas include:

  • In vitro antiviral assays against YFV, Zika, and dengue viruses.

  • COX-1/COX-2 inhibition profiling to assess NSAID potential.

  • Toxicity screening in hepatocyte and renal cell lines to establish safety margins .

Computational Modeling

QSAR studies could identify structural modifications to boost potency. For example, replacing the fluorine with a trifluoromethyl group (as in CAS 2097924-35-9) may improve metabolic stability and target engagement .

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